![molecular formula C54H42BN3 B14239439 2,2',2''-Boranetriyltris[5-([1,1'-biphenyl]-4-yl)-3-methylpyridine] CAS No. 492446-89-6](/img/structure/B14239439.png)
2,2',2''-Boranetriyltris[5-([1,1'-biphenyl]-4-yl)-3-methylpyridine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’‘-Boranetriyltris[5-([1,1’-biphenyl]-4-yl)-3-methylpyridine] is a complex organoboron compound known for its unique structural and chemical properties. This compound is characterized by the presence of three biphenyl-pyridine moieties attached to a central boron atom. The compound’s structure allows it to participate in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘-Boranetriyltris[5-([1,1’-biphenyl]-4-yl)-3-methylpyridine] typically involves the reaction of boron trihalides with the corresponding biphenyl-pyridine ligands. One common method includes the use of boron trifluoride etherate as a boron source, which reacts with 5-([1,1’-biphenyl]-4-yl)-3-methylpyridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a product with the desired purity and yield. The reaction mixture is typically purified using column chromatography or recrystallization techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,2’‘-Boranetriyltris[5-([1,1’-biphenyl]-4-yl)-3-methylpyridine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of boron-hydrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include boron trifluoride etherate, lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boron-oxygen and boron-hydrogen compounds, as well as substituted biphenyl-pyridine derivatives.
Applications De Recherche Scientifique
2,2’,2’‘-Boranetriyltris[5-([1,1’-biphenyl]-4-yl)-3-methylpyridine] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it helps stabilize metal complexes and enhance catalytic activity.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where it may help target specific cellular pathways.
Mécanisme D'action
The mechanism by which 2,2’,2’‘-Boranetriyltris[5-([1,1’-biphenyl]-4-yl)-3-methylpyridine] exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from donor molecules. This interaction can influence the reactivity and stability of the resulting complexes, making the compound a valuable tool in catalysis and material science .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,5,5’-Tetramethyl-1,1’-biphenyl: This compound shares a similar biphenyl structure but lacks the boron and pyridine components, resulting in different chemical properties.
2,2’,5,5’-Tetrachlorobiphenyl: Another biphenyl derivative, this compound contains chlorine atoms instead of the boron-pyridine moieties, leading to distinct reactivity and applications.
Uniqueness
2,2’,2’‘-Boranetriyltris[5-([1,1’-biphenyl]-4-yl)-3-methylpyridine] is unique due to its combination of boron, biphenyl, and pyridine components. This unique structure allows it to participate in a wide range of chemical reactions and form stable complexes with various elements, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
492446-89-6 |
|---|---|
Formule moléculaire |
C54H42BN3 |
Poids moléculaire |
743.7 g/mol |
Nom IUPAC |
tris[3-methyl-5-(4-phenylphenyl)pyridin-2-yl]borane |
InChI |
InChI=1S/C54H42BN3/c1-37-31-49(46-25-19-43(20-26-46)40-13-7-4-8-14-40)34-56-52(37)55(53-38(2)32-50(35-57-53)47-27-21-44(22-28-47)41-15-9-5-10-16-41)54-39(3)33-51(36-58-54)48-29-23-45(24-30-48)42-17-11-6-12-18-42/h4-36H,1-3H3 |
Clé InChI |
QYCLUSFDIHFUFS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NC=C(C=C1C)C2=CC=C(C=C2)C3=CC=CC=C3)(C4=NC=C(C=C4C)C5=CC=C(C=C5)C6=CC=CC=C6)C7=NC=C(C=C7C)C8=CC=C(C=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


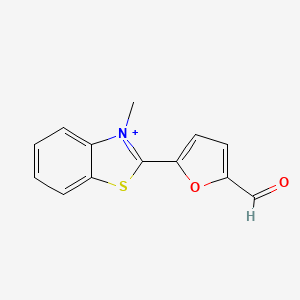
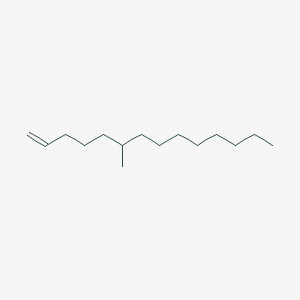
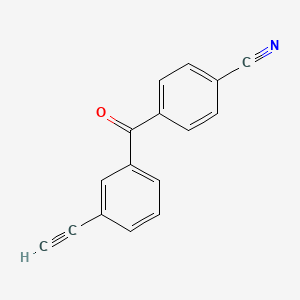
![N-[4-(Methanesulfonyl)phenyl]-N'-propan-2-ylsulfuric diamide](/img/structure/B14239378.png)
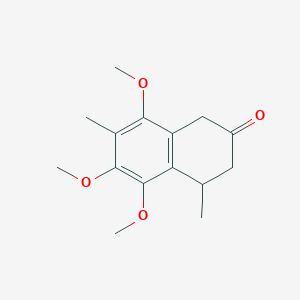

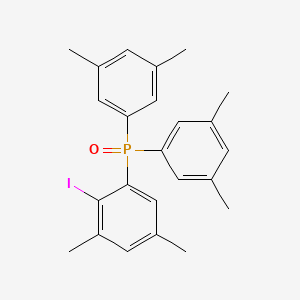
![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B14239388.png)
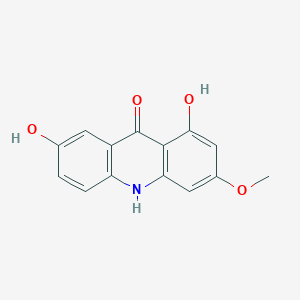
![2-[6-(4,6-Diphenylpyridin-2-yl)pyridin-2-yl]-4,6-diphenylpyridine](/img/structure/B14239407.png)
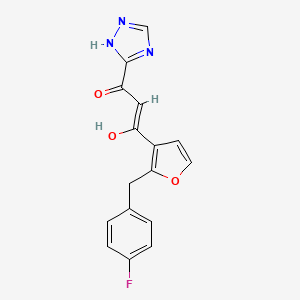
![Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride](/img/structure/B14239418.png)
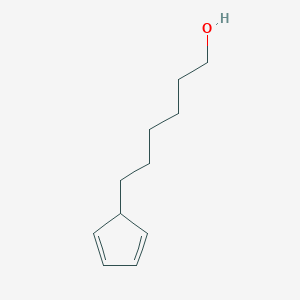
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239444.png)
